N-(2-Acetyl-1,2,3,4-tetrahydroisoquinolin-8-yl)acetamide

Catalog No.
S12322099
CAS No.
924633-50-1
M.F
C13H16N2O2
M. Wt
232.28 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(2-Acetyl-1,2,3,4-tetrahydroisoquinolin-8-yl)ace...

CAS Number

924633-50-1

Product Name

N-(2-Acetyl-1,2,3,4-tetrahydroisoquinolin-8-yl)acetamide

IUPAC Name

N-(2-acetyl-3,4-dihydro-1H-isoquinolin-8-yl)acetamide

Molecular Formula

C13H16N2O2

Molecular Weight

232.28 g/mol

InChI

InChI=1S/C13H16N2O2/c1-9(16)14-13-5-3-4-11-6-7-15(10(2)17)8-12(11)13/h3-5H,6-8H2,1-2H3,(H,14,16)

InChI Key

OZVIQKPVRCFZGO-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=CC2=C1CN(CC2)C(=O)C

N-(2-Acetyl-1,2,3,4-tetrahydroisoquinolin-8-yl)acetamide is a chemical compound characterized by its unique structure, which includes a tetrahydroisoquinoline core with an acetamide functional group. Its molecular formula is C13H15N2O2C_{13}H_{15}N_{2}O_{2} and it has a CAS number of 105479-05-8. This compound is part of a broader class of tetrahydroisoquinoline derivatives known for their diverse biological activities, making them significant in medicinal chemistry and pharmacology .

Typical for amides and ketones. Key reactions include:

  • Acylation Reactions: The presence of the acetamide group allows for further acylation, which can modify its biological activity.
  • Hydrolysis: Under acidic or basic conditions, the acetamide can hydrolyze to yield the corresponding carboxylic acid and amine.
  • Reduction Reactions: The ketone functionality may be reduced to form alcohols or other derivatives.

These reactions are crucial for developing derivatives that may exhibit enhanced or altered biological properties.

Research indicates that N-(2-Acetyl-1,2,3,4-tetrahydroisoquinolin-8-yl)acetamide possesses notable biological activities. Compounds within the tetrahydroisoquinoline class are often investigated for their potential neuroprotective effects and antiviral properties. Specific studies have shown efficacy against viral infections such as Japanese encephalitis and potential mechanisms involving modulation of neurotransmitter systems and inhibition of apoptotic pathways in cellular models .

The synthesis of N-(2-Acetyl-1,2,3,4-tetrahydroisoquinolin-8-yl)acetamide typically involves:

  • Formation of Tetrahydroisoquinoline: Starting from appropriate precursors such as phenethylamine derivatives.
  • Acetylation: The tetrahydroisoquinoline is then acetylated using acetic anhydride or acetyl chloride to introduce the acetyl group at the nitrogen position.
  • Final Acetamide Formation: This step involves treating the intermediate with an appropriate amine source to form the final acetamide structure.

These methods can be adapted for larger-scale production using continuous flow reactors to enhance efficiency and yield .

N-(2-Acetyl-1,2,3,4-tetrahydroisoquinolin-8-yl)acetamide has several applications across various fields:

  • Medicinal Chemistry: Due to its biological activity, it is studied as a potential therapeutic agent for neurodegenerative diseases and viral infections.
  • Pharmacology: It serves as a lead compound for developing new drugs targeting specific biological pathways.
  • Research: Used in studies exploring the mechanisms of action of related compounds and their effects on cellular processes.

Interaction studies involving N-(2-Acetyl-1,2,3,4-tetrahydroisoquinolin-8-yl)acetamide focus on its binding affinity with various biological targets. Preliminary studies suggest that it may interact with neurotransmitter receptors and enzymes involved in apoptosis regulation. These interactions are critical for understanding its therapeutic potential and guiding future drug development efforts .

Several compounds share structural similarities with N-(2-Acetyl-1,2,3,4-tetrahydroisoquinolin-8-yl)acetamide. Below is a comparison highlighting its uniqueness:

Compound NameStructural FeaturesUnique Characteristics
1,2,3,4-TetrahydroisoquinolineParent compound without acetamideLacks the acetamide group; primarily studied for basic properties
N-(1,2,3,4-Tetrahydroisoquinolin-8-yl)acetamideContains an acetamide groupExhibits different biological activities compared to parent compound
N-(1,2,3,4-Tetrahydroisoquinolin-7-yl)-acetamideAcetamide at a different nitrogen positionAlters interaction profile with biological targets
N-(2-Acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-acetamideAcetylated at a different positionModifies interactions with biological targets

N-(2-Acetyl-1,2,3,4-tetrahydroisoquinolin-8-yl)acetamide stands out due to its specific acetamide group that imparts distinct chemical and biological properties compared to its analogs. This specificity enhances its potential utility in therapeutic applications and research settings .

The foundational approach to synthesizing N-(2-Acetyl-1,2,3,4-tetrahydroisoquinolin-8-yl)acetamide relies on classical organic reactions, particularly the Pictet–Spengler reaction. This method involves the condensation of β-arylethylamines with aldehydes or ketones under acidic conditions, followed by cyclization to form the tetrahydroisoquinoline scaffold. For example, phenethylamine derivatives react with dimethoxymethane in the presence of hydrochloric acid to generate the core structure.

A significant innovation in traditional synthesis is demonstrated in U.S. Patent 5,808,071, which avoids aqueous formaldehyde by employing in situ formaldehyde generation via Lewis acids such as boron trifluoroetherate. This modification eliminates the need for excess Lewis acid, which is typically required to counteract water-induced deactivation in conventional aqueous formaldehyde systems. The reaction proceeds under mildly acidic conditions with aryl N-sulfonylethylamines, achieving higher yields and purity compared to earlier methods.

Key Reaction Conditions in Traditional Synthesis

ParameterConventional Pictet–SpenglerImproved Patent Method
CatalystHClBoron trifluoroetherate
Formaldehyde SourceAqueous solution (37%)In situ generation
SolventProtic (e.g., ethanol)Anhydrous aprotic
YieldModerate (50–70%)High (80–90%)

The acetyl group is subsequently introduced via nucleophilic acyl substitution or Friedel–Crafts acylation. For instance, bromoacetyl bromide reacts with tetrahydroisoquinoline precursors under basic conditions (1–2N NaOH) at 0–5°C to yield acetylated intermediates, which are then deprotected to form the final product.

XLogP3

0.4

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

232.121177757 g/mol

Monoisotopic Mass

232.121177757 g/mol

Heavy Atom Count

17

Dates

Last modified: 08-09-2024

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